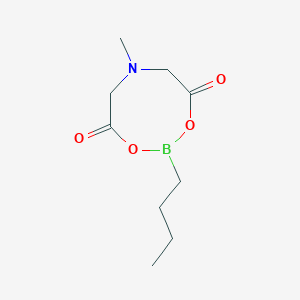
Tris(2,2-bipyridyl-d8)ruthenium(ii)he
Descripción general
Descripción
Tris(2,2’-bipyridyl)ruthenium(ii) is a metal complex used as a luminescent dye . It can be excited by visible light, leading to the formation of a spin-allowed excited state . It is also an oxygen-sensitive fluorescent dye .
Synthesis Analysis
The synthesis of Ruthenium (II) Tris (2,2’-bipyridine) Complexes has been reported in the Russian Journal of General Chemistry .Chemical Reactions Analysis
Tris(2,2’-bipyridyl)ruthenium(ii) has been used as a universal reagent for the fabrication of heterogeneous electrochemiluminescence platforms . It plays a key role in translating electrochemiluminescence from a “laboratory curiosity” to a commercial analytical instrument for diagnosis .Physical And Chemical Properties Analysis
Tris(2,2’-bipyridyl)ruthenium(ii) is a conducting polymer that is majorly used as an active layer in electrochemical devices . It facilitates the formation of highly efficient and low voltage devices .Aplicaciones Científicas De Investigación
Application in Organic Light Emitting Diodes (OLEDs) Tris(2,2-bipyridyl-d8)ruthenium(II) is utilized as a high-efficiency triplet emitter in OLED research. It can be used as a dopant for host materials in OLEDs, enhancing their performance by increasing the external quantum efficiency and brightness .
Application in Light Emitting Electrochemical Cells (LECs) This compound also finds application in the development of LEC-based devices. As a conjugating polymer, it contributes to the creation of efficient and bright light emitting diodes .
Application in Sensing Technologies
The emitting layers containing Tris(2,2-bipyridyl-d8)ruthenium(II) are used in metal-organic frameworks that are applied in sensing technologies. These frameworks can detect various substances or changes in the environment .
Application in Storage Solutions
In addition to sensing, these metal-organic frameworks can be employed for storage applications, likely due to their porous nature and ability to house other molecules or ions .
Application in Catalysis
The same metal-organic frameworks enhanced with Tris(2,2-bipyridyl-d8)ruthenium(II) are also used in catalysis. This could involve speeding up chemical reactions or improving reaction efficiency .
Mecanismo De Acción
Target of Action
The primary target of Tris(2,2-bipyridyl-d8)ruthenium(II) is the electrochemical reactions that occur at the electrode-electrolyte interface . This compound, also known as a luminophore, plays a crucial role in the performance of electrochemiluminescence (ECL) based sensors in various analytical applications .
Mode of Action
Tris(2,2-bipyridyl-d8)ruthenium(II) interacts with its targets through a process called electrogenerated chemiluminescence (ECL). During ECL, a high-energy electron transfer reaction occurs between the electrochemically generated reactant species at or near the electrode surface. This reaction produces an excited state of the luminophore species, which results in the emission of light .
Biochemical Pathways
The key biochemical pathway involved in the action of Tris(2,2-bipyridyl-d8)ruthenium(II) is the electron transfer kinetics in the ECL process. The heterogeneous (or solid-state) ECL has enhanced the rate of the electron transfer kinetics and offers rapid response time . This is highly beneficial in point-of-care and clinical applications .
Result of Action
The result of the action of Tris(2,2-bipyridyl-d8)ruthenium(II) is the emission of light from the electrode-electrolyte interface. This light emission is used in various analytical applications such as immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .
Action Environment
The action, efficacy, and stability of Tris(2,2-bipyridyl-d8)ruthenium(II) can be influenced by various environmental factors. These include the properties of the electrode-electrolyte interface, the presence of other reactant species, and the conditions under which the ECL process is carried out .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ruthenium(2+);2,3,4,5-tetradeuterio-6-(3,4,5,6-tetradeuteriopyridin-2-yl)pyridine;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2/i3*1D,2D,3D,4D,5D,6D,7D,8D;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDYQWXVZLHTKT-LUXBKWEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24F12N6P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746463 | |
| Record name | Ruthenium(2+) hexafluorophosphate--(~2~H_8_)-2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2-bipyridyl-d8)ruthenium(ii)he | |
CAS RN |
67573-02-8 | |
| Record name | Ruthenium(2+) hexafluorophosphate--(~2~H_8_)-2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,2'-bipyridyl-d8)ruthenium(II) hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)


![(2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride](/img/structure/B1512794.png)

![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)





![RuCl2[(R)-dm-segphos(R)][(R)-daipen]](/img/structure/B1512810.png)